molecular formula C18H19NO3 B1664389 Aegeline CAS No. 456-12-2

Aegeline

Cat. No.: B1664389
CAS No.: 456-12-2
M. Wt: 297.3 g/mol
InChI Key: QRFDENJATPJOKG-KPKJPENVSA-N
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Mechanism of Action

Target of Action

Aegeline, a primary alkaloid found in Aegle marmelos, has been shown to target several pro-inflammatory cytokines responsible for inflammation . It has also been found to inhibit the histamine release from RBL-2H3 cells .

Mode of Action

This compound interacts with its targets by suppressing their activity. This suppression leads to a decrease in inflammation, as evidenced by its effectiveness in alleviating 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis . It also inhibits histamine release, which can reduce allergic reactions .

Biochemical Pathways

This compound affects the NFƙB-mediated NLRP3 inflammasome pathway . By downregulating the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18, it exerts anti-inflammatory effects . Additionally, this compound has been found to enhance GLUT4 translocation-mediated 2-deoxy-glucose uptake , suggesting a role in glucose metabolism.

Pharmacokinetics

It’s known that the concentration of this compound in dietary supplements is likely higher than in nature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound’s action results in molecular and cellular effects that include anti-inflammatory and antioxidant properties . It has been found to be effective in colon protection by lowering the disease activity score and myeloperoxidase level and improving other physical parameters . Furthermore, this compound has shown antihyperglycemic and antidyslipidemic activities in validated animal models of type 2 diabetes mellitus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound in dietary supplements is likely higher than in nature, which can influence its action and efficacy . .

Biochemical Analysis

Biochemical Properties

Aegeline interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to stimulate glucose transport through Akt and Ras-related C3 botulinum toxin substrate 1-dependent distinct parallel pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the histamine release from rat basophilic leukemia (RBL-2H3) cells induced by DNP(24)-BSA . In addition, it has been shown to have anti-inflammatory properties, suppressing several pro-inflammatory cytokines responsible for inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to downregulate the gene expression of NFƙB, iNOS, COX-2, NLRP3, IL-1β, and IL-18, conferring great anti-inflammatory potential . It also enhances GLUT4 translocation-mediated 2-deoxy-glucose uptake in both time- and concentration-dependent manners .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, administration of this compound (10, 20 mg/kg) was found to be effective in colon protection by lowering the disease activity score and myeloperoxidase level and improving other physical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It stimulates the glucose transport through Akt and Ras-related C3 botulinum toxin substrate 1-dependent distinct parallel pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aegeline can be synthesized through various chemical routes. One common method involves the extraction of this compound from the leaves of Aegle marmelos using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aegle marmelos leaves. The leaves are dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Aegeline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Aegeline has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Aegeline: this compound is unique due to its broad spectrum of pharmacological activities and its ability to modulate multiple molecular pathways. Unlike some similar compounds, this compound has shown significant potential in treating metabolic disorders such as diabetes and dyslipidemia .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDENJATPJOKG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318019
Record name (±)-Aegeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

456-12-2, 37791-13-2
Record name (±)-Aegeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aegeline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Aegeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEGELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 °C
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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